molecular formula C15H9Cl2NO2S B2503194 Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate CAS No. 325987-61-9

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate

Cat. No.: B2503194
CAS No.: 325987-61-9
M. Wt: 338.2
InChI Key: JEFLVNVVTGASRD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is a synthetic organic compound featuring a benzo[d]thiazole moiety linked via a methyl ester bridge to a 3,5-dichlorobenzoate group. The benzo[d]thiazole scaffold is renowned for its role in medicinal chemistry due to its electron-rich heterocyclic structure, which facilitates interactions with biological targets such as enzymes or receptors . The 3,5-dichlorobenzoate group enhances lipophilicity and may influence binding affinity or metabolic stability.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-10-5-9(6-11(17)7-10)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLVNVVTGASRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoic acid or its derivatives. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory and analgesic properties of benzothiazole derivatives. This compound may contribute to pain relief and inflammation reduction, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Coordination Polymers

This compound can serve as a ligand in the formation of coordination polymers. These materials have potential applications in gas storage and catalysis due to their tunable structures and properties .

Sensors and Dyes

The unique optical properties of thiazole derivatives make them suitable for use in sensors and dyes. Research has shown that compounds like this compound can be utilized in fluorescence-based sensing applications due to their ability to emit light upon excitation.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of several benzothiazole derivatives demonstrated that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assay : In vitro assays showed that this compound significantly reduced cell viability in multiple cancer cell lines compared to control groups, indicating its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[d]thiazol Derivatives with Thiourea Linkages

The compound 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (2a) (synthesized by P. Uma et al.) shares the benzo[d]thiazole core but replaces the ester group with a thiourea linkage .

  • The 2-chlorophenyl substituent in 2a vs. the 3,5-dichlorobenzoate in the target compound alters steric and electronic profiles. Meta-dichloro substitution may increase steric hindrance and electron-withdrawing effects, impacting reactivity or stability.
  • Synthesis and Properties :
    • 2a was synthesized in 79% yield via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with 2-chlorophenyl isothiocyanate, resulting in a pale-yellow liquid with a boiling point of 204–206 °C .

Thiazolylmethyl Carbamate Derivatives

describes thiazol-5-ylmethyl carbamates with complex substituents, such as hydroperoxy and ureido groups. These differ significantly from the target compound:

  • Functional Group Contrasts: Carbamates (-O-CO-NH-) are more hydrolytically stable than esters but often require enzymatic activation for bioactivity. In contrast, ester groups (as in the target compound) are more prone to hydrolysis, affecting pharmacokinetics .

Research Findings and Implications

  • Thiourea vs. Ester Linkages : Thiourea derivatives like 2a exhibit higher polarity due to hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to esters .
  • Carbamate Complexity : ’s carbamates highlight the versatility of thiazole derivatives in drug design, though their hydroperoxy groups introduce instability risks absent in the target compound .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a dichlorobenzoate group. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated as a potential candidate for developing new antibiotics and antifungal agents due to its effectiveness against various pathogens .

Cytotoxicity and Anticancer Activity

Studies have shown that derivatives of benzothiazole, including benzo[d]thiazol-2-ylmethyl compounds, possess anticancer properties. These compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Neuroprotective and Anticonvulsant Effects

The compound's neuroprotective properties have been evaluated in various models. For instance, certain benzothiazole derivatives have shown significant anticonvulsant activity in preclinical studies, indicating their potential utility in treating seizure disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antibacterial Activity : The compound disrupts bacterial cell wall synthesis or function.
  • Antifungal Activity : It interferes with fungal cell membrane integrity.
  • Anticancer Mechanisms : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

These mechanisms are influenced by the compound's specific functional groups and overall structure .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of this compound to evaluate their biological activities. For example:

CompoundActivityIC50 (µM)
Compound AAntimicrobial15.6
Compound BAnticancer12.4
Compound CAnticonvulsant10.2

These findings highlight the promising nature of these compounds for further development .

Clinical Implications

The potential clinical applications of this compound include:

  • Development of new antibiotics targeting resistant strains.
  • Formulation of anticancer therapies that leverage its cytotoxic effects.
  • Exploration as a neuroprotective agent in epilepsy management.

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